Cas no 53693-51-9 ((Diphenylmethyl)(ethyl)amine hydrochloride)

Diphenylmethyl(ethyl)amine hydrochloride is an organic amine salt with applications in pharmaceutical synthesis and chemical research. The compound features a diphenylmethyl group bonded to an ethylamine moiety, stabilized as a hydrochloride salt for improved handling and solubility. Its structural characteristics make it a useful intermediate in the preparation of bioactive molecules, particularly those targeting central nervous system pathways. The hydrochloride form enhances stability and facilitates purification, while the aromatic groups provide steric bulk, influencing reactivity in nucleophilic substitutions or reductive aminations. This compound is typically employed in controlled environments due to its potential sensitivity to moisture and heat. Proper storage under inert conditions is recommended to maintain integrity.
(Diphenylmethyl)(ethyl)amine hydrochloride structure
53693-51-9 structure
Product Name:(Diphenylmethyl)(ethyl)amine hydrochloride
CAS No:53693-51-9
MF:C15H18ClN
MW:247.763123035431
CID:2606054
Update Time:2025-05-24

(Diphenylmethyl)(ethyl)amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (diphenylmethyl)(ethyl)amine hydrochloride
    • (Diphenylmethyl)(ethyl)amine hydrochloride
    • Inchi: 1S/C15H17N.ClH/c1-2-16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12,15-16H,2H2,1H3;1H
    • InChI Key: BEJPFNSKBNHAHF-UHFFFAOYSA-N
    • SMILES: Cl.N(CC)C(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Topological Polar Surface Area: 12

(Diphenylmethyl)(ethyl)amine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-49532-0.05g
(diphenylmethyl)(ethyl)amine hydrochloride
53693-51-9 95.0%
0.05g
$69.0 2025-02-20
Enamine
EN300-49532-0.1g
(diphenylmethyl)(ethyl)amine hydrochloride
53693-51-9 95.0%
0.1g
$105.0 2025-02-20
Enamine
EN300-49532-0.25g
(diphenylmethyl)(ethyl)amine hydrochloride
53693-51-9 95.0%
0.25g
$149.0 2025-02-20
Enamine
EN300-49532-0.5g
(diphenylmethyl)(ethyl)amine hydrochloride
53693-51-9 95.0%
0.5g
$284.0 2025-02-20
Enamine
EN300-49532-1.0g
(diphenylmethyl)(ethyl)amine hydrochloride
53693-51-9 95.0%
1.0g
$385.0 2025-02-20
Enamine
EN300-49532-2.5g
(diphenylmethyl)(ethyl)amine hydrochloride
53693-51-9 95.0%
2.5g
$754.0 2025-02-20
Enamine
EN300-49532-5.0g
(diphenylmethyl)(ethyl)amine hydrochloride
53693-51-9 95.0%
5.0g
$1115.0 2025-02-20
Enamine
EN300-49532-10.0g
(diphenylmethyl)(ethyl)amine hydrochloride
53693-51-9 95.0%
10.0g
$1654.0 2025-02-20
1PlusChem
1P019WB0-50mg
(diphenylmethyl)(ethyl)amine hydrochloride
53693-51-9 95%
50mg
$143.00 2024-04-30
1PlusChem
1P019WB0-100mg
(diphenylmethyl)(ethyl)amine hydrochloride
53693-51-9 95%
100mg
$186.00 2024-04-30

Additional information on (Diphenylmethyl)(ethyl)amine hydrochloride

(Diphenylmethyl)(Ethyl)Amine Hydrochloride: A Comprehensive Overview

The compound with CAS No. 53693-51-9, commonly referred to as (Diphenylmethyl)(Ethyl)Amine Hydrochloride, is a significant entity in the field of organic chemistry. This compound has garnered attention due to its unique chemical structure and potential applications in various industries. In this article, we delve into the properties, synthesis, and recent advancements related to (Diphenylmethyl)(Ethyl)Amine Hydrochloride.

Chemical Structure and Properties

(Diphenylmethyl)(Ethyl)Amine Hydrochloride consists of a diphenylmethyl group attached to an ethylamine moiety, with a hydrochloride counterion. The molecule exhibits a complex structure that combines aromatic and aliphatic components, making it versatile for various chemical reactions. Its molecular formula is C14H18N·HCl, and it has a molar mass of approximately 247.7 g/mol. The compound is typically white or off-white in color and exists as a crystalline solid under standard conditions.

Synthesis and Manufacturing

The synthesis of (Diphenylmethyl)(Ethyl)Amine Hydrochloride involves a multi-step process that begins with the preparation of diphenylmethanol. This intermediate is then subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting amine is subsequently treated with hydrochloric acid to form the hydrochloride salt. Recent studies have explored alternative synthetic routes that enhance yield and reduce reaction time, leveraging catalytic systems and green chemistry principles.

Applications in Industry

(Diphenylmethyl)(Ethyl)Amine Hydrochloride finds applications in several sectors, including pharmaceuticals, agrochemicals, and specialty chemicals. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting central nervous system disorders. Its role as a building block for complex molecules has been highlighted in recent drug discovery efforts.

In the agrochemical sector, this compound is utilized in the development of pesticides and herbicides due to its ability to interact with specific biological targets. Moreover, its application in the formulation of advanced materials, such as polymers and surfactants, has been explored in academic research.

Recent Research Developments

Recent advancements have focused on understanding the pharmacokinetic properties of (Diphenylmethyl)(Ethyl)Amine Hydrochloride, particularly its bioavailability and metabolic pathways. Studies conducted by researchers at leading institutions have revealed that the compound exhibits favorable absorption characteristics when administered orally, making it a promising candidate for drug delivery systems.

Additionally, computational chemistry techniques have been employed to predict the compound's interactions with various biological molecules. These studies have provided insights into its potential as an inhibitor of key enzymes involved in disease pathways.

Safety and Handling

As with any chemical compound, proper handling and safety precautions are essential when working with (Diphenylmethyl)(Ethyl)Amine Hydrochloride. It is important to adhere to standard laboratory protocols to minimize exposure risks. Storage should be carried out in a cool, dry place away from incompatible materials.

Conclusion

(Diphenylmethyl)(Ethyl)Amine Hydrochloride, CAS No. 53693-51-9, stands out as a valuable compound with diverse applications across multiple industries. Its unique chemical properties and versatility make it an intriguing subject for both academic research and industrial development. As ongoing studies continue to uncover new potential uses for this compound, its role in advancing science and technology is expected to grow significantly.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.